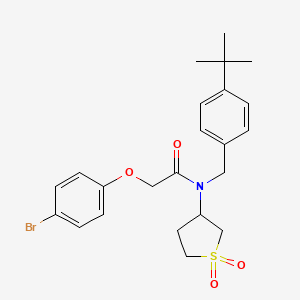
2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
IUPAC Name: N-(4-tert-butylbenzyl)-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Molecular Formula: CHBrNOS
Molecular Weight: Approximately 482.4 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Bromination: 4-bromophenol reacts with a brominating agent (e.g., N-bromosuccinimide) to form 4-bromophenol.
Etherification: 4-bromophenol reacts with tert-butylbenzyl chloride to yield the tert-butylbenzyl ether.
Thioether Formation: The tert-butylbenzyl ether reacts with 3-chloro-1,1-dioxide-2-thiophene to form the desired thioether.
Amidation: The thioether undergoes amidation with acetic anhydride to produce the final compound.
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. Specific industrial methods may vary based on the manufacturer.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong bases (for substitution) are commonly used.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could be used as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Properties
Molecular Formula |
C23H28BrNO4S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H28BrNO4S/c1-23(2,3)18-6-4-17(5-7-18)14-25(20-12-13-30(27,28)16-20)22(26)15-29-21-10-8-19(24)9-11-21/h4-11,20H,12-16H2,1-3H3 |
InChI Key |
QSFGYJKGLPTZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


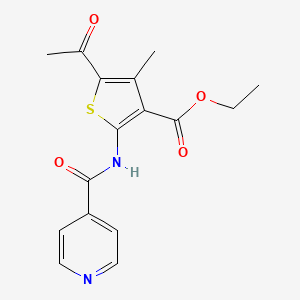
![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
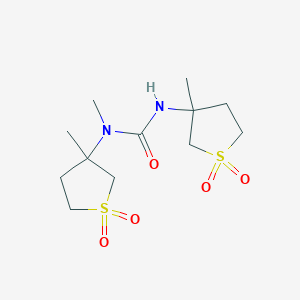
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
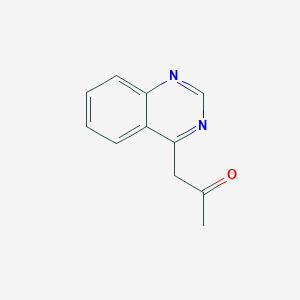
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)
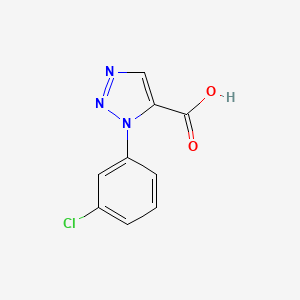
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
